tert-Butyl 2-Naphthyl sulfide
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Overview
Description
tert-Butyl 2-Naphthyl sulfide: is an organic compound that features a tert-butyl group attached to a 2-naphthyl sulfide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-Naphthyl sulfide typically involves the reaction of 2-naphthyl thiol with tert-butyl halides under basic conditions. A common method includes the use of sodium hydride (NaH) as a base to deprotonate the thiol, followed by nucleophilic substitution with tert-butyl bromide or chloride .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and cost-efficiency.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 2-Naphthyl sulfide can undergo various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA)
Substitution: Sodium hydride (NaH), tert-butyl halides
Major Products:
Oxidation: Sulfoxides, sulfones
Substitution: Various substituted naphthyl sulfides
Scientific Research Applications
tert-Butyl 2-Naphthyl sulfide has several applications in scientific research:
Mechanism of Action
The mechanism of action of tert-Butyl 2-Naphthyl sulfide involves its ability to interact with various molecular targets through its sulfide group. This interaction can lead to the formation of reactive intermediates that can modify biological molecules, potentially leading to therapeutic effects .
Comparison with Similar Compounds
- tert-Butyl 2-Naphthyl sulfoxide
- tert-Butyl 2-Naphthyl sulfone
- 2-Naphthyl thiol
Comparison: tert-Butyl 2-Naphthyl sulfide is unique due to the presence of both the tert-butyl and naphthyl groups, which confer distinct chemical and physical properties. Compared to its oxidized forms (sulfoxide and sulfone), the sulfide is more reactive and can participate in a wider range of chemical reactions .
Conclusion
This compound is a versatile compound with significant potential in various fields of research and industry. Its unique structure allows it to undergo diverse chemical reactions, making it a valuable building block in organic synthesis and a subject of ongoing scientific investigation.
Biological Activity
tert-Butyl 2-Naphthyl sulfide is a compound that has garnered attention in the scientific community due to its potential biological activities. This article will explore the various aspects of its biological activity based on available research findings.
Antimicrobial Properties
Recent studies have indicated that this compound and its derivatives exhibit promising antimicrobial activities. The compound's unique structural properties allow it to interact with various molecular targets, potentially leading to therapeutic effects.
Antibacterial Activity
Research has shown that derivatives of this compound demonstrate antibacterial properties against several pathogens. A study conducted on structurally similar compounds revealed significant activity against:
- Bacillus subtilis
- Escherichia coli
The minimum inhibitory concentration (MIC) values for these bacteria were reported to be as low as 10 μg/mL, indicating potent antibacterial activity .
Antifungal Activity
While specific data on the antifungal activity of this compound is limited, related compounds in the same class have shown promising results against various fungal strains .
Anticancer Potential
One of the most intriguing aspects of this compound's biological activity is its potential anticancer properties. Studies on structurally similar compounds have revealed cytotoxic effects against several cancer cell lines.
Case Study: Cytotoxicity Against HL-60 Cells
A recent investigation into compounds sharing structural similarities with this compound demonstrated moderate activity against the HL-60 cell line, which is derived from human promyelocytic leukemia cells .
Structure-Activity Relationship (SAR)
The biological activity of this compound is closely tied to its structural features. Research has shown that modifications to the compound can significantly impact its effectiveness against various targets.
Effect of Substituents
A study on related compounds revealed that the presence of electron-withdrawing groups (EWG) on the sulfonyl-attached phenyl ring can increase bacterial resistance. However, strategic placement of halogens, such as chlorine, can enhance activity against certain bacterial strains .
The biological activity of this compound is believed to stem from its ability to interact with various molecular targets through its sulfide group. This interaction can lead to the formation of reactive intermediates that modify biological molecules, potentially resulting in therapeutic effects.
Future Research Directions
While the current research on this compound is promising, there are several areas that warrant further investigation:
- Detailed studies on its specific mechanism of action against various pathogens and cancer cells.
- Exploration of potential synergistic effects when combined with other therapeutic agents.
- Investigation of its pharmacokinetics and pharmacodynamics to assess its viability as a drug candidate.
Properties
IUPAC Name |
2-tert-butylsulfanylnaphthalene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16S/c1-14(2,3)15-13-9-8-11-6-4-5-7-12(11)10-13/h4-10H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGFLSSVJITYCOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)SC1=CC2=CC=CC=C2C=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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